4-{[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole
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Overview
Description
4-{[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole involves multiple steps, starting with the preparation of the core heterocyclic structures. The key steps include:
Formation of the Cyclopropylpyrimidine Core: This can be achieved through the reaction of cyclopropylamine with a suitable pyrimidine precursor under controlled conditions.
Construction of the Hexahydropyrrolo[3,4-c]pyrrole Ring: This step involves the cyclization of appropriate intermediates, often using catalytic hydrogenation or other cyclization techniques.
Sulfonylation and Benzothiadiazole Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
4-{[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other critical cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropylpyrimidin-4-yl)methanamine
- 6-Cyclopropyl-2-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-fluoro-3,4-dihydropyrimidin-4-one
Uniqueness
4-{[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole stands out due to its unique combination of heterocyclic structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S2/c26-29(27,17-3-1-2-15-19(17)23-28-22-15)25-9-13-7-24(8-14(13)10-25)18-6-16(12-4-5-12)20-11-21-18/h1-3,6,11-14H,4-5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETOMUOATFFQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CC4CN(CC4C3)S(=O)(=O)C5=CC=CC6=NSN=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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